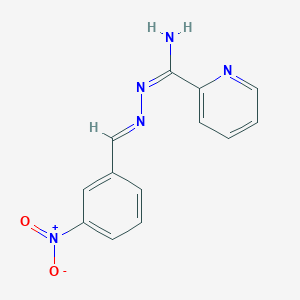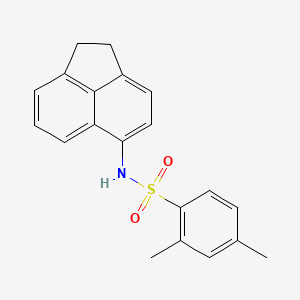
2-(4-methylphenyl)-4-phenoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4-phenoxyquinazoline, also known as MPQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinazoline derivatives and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-4-phenoxyquinazoline is not entirely understood, but it is believed to involve the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways play a crucial role in the regulation of cell growth and survival, and their dysregulation is often associated with the development of cancer. This compound has also been found to induce the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, making it a potential candidate for the treatment of skin disorders and Alzheimer's disease. This compound has also been found to have a potent vasodilatory effect, making it a potential candidate for the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(4-methylphenyl)-4-phenoxyquinazoline in lab experiments is its high potency and selectivity. It has been found to be more potent than other quinazoline derivatives such as gefitinib and erlotinib. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methylphenyl)-4-phenoxyquinazoline. One of the significant areas of research is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and formulations that improve the solubility of this compound would be beneficial for its clinical application.
Conclusion:
In conclusion, this compound is a promising candidate for various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-4-phenoxyquinazoline involves the reaction between 4-methylbenzaldehyde and 2-aminobenzoic acid, followed by the reaction with phenol in the presence of a catalyst. The final product is obtained through crystallization and purification processes. The yield of the synthesis is around 60%, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-4-phenoxyquinazoline has been extensively studied for its potential use in various scientific research applications. One of the significant areas of research is its anti-cancer activity. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer, through its ability to induce apoptosis and cell cycle arrest. Furthermore, this compound has also been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-4-phenoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(23-20)24-17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHOCHPVEZJKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)


![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)




![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)
